![molecular formula C14H15NO3 B1362375 Isopropyl (3-formyl-1H-indol-1-YL)acetate CAS No. 708991-26-8](/img/structure/B1362375.png)
Isopropyl (3-formyl-1H-indol-1-YL)acetate
Overview
Description
Isopropyl (3-formyl-1H-indol-1-YL)acetate is a chemical compound with the linear formula C14 H15 N O3 . It has a molecular weight of 245.28 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Isopropyl (3-formyl-1H-indol-1-YL)acetate is 1S/C14H15NO3/c1-10(2)18-14(17)8-15-7-11(9-16)12-5-3-4-6-13(12)15/h3-7,9-10H,8H2,1-2H3 .Physical And Chemical Properties Analysis
Isopropyl (3-formyl-1H-indol-1-YL)acetate is a solid at room temperature . It has a molecular weight of 245.28 and a linear formula of C14 H15 N O3 .Scientific Research Applications
Chemical Synthesis
Isopropyl (3-formyl-1H-indol-1-YL)acetate is used in the synthesis of various chemical compounds . It is a building block in the creation of more complex molecules, and its unique structure makes it a valuable tool in the field of chemical synthesis .
Biological Research
Indole derivatives, such as Isopropyl (3-formyl-1H-indol-1-YL)acetate, have been found to have significant biological potential . They play a crucial role in cell biology and are important types of molecules in natural products .
Cancer Treatment
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties allow them to interact with cancer cells in ways that can inhibit growth or even kill the cells .
Antimicrobial Applications
Indole derivatives have also shown promise in the treatment of various microbial infections . Their antimicrobial properties make them a potential tool in the fight against resistant strains of bacteria .
Treatment of Disorders
Indole derivatives have attracted increasing attention in recent years for their potential in treating various disorders in the human body . This includes neurological disorders, where indole derivatives may have neuroprotective effects .
Anti-HIV Applications
Some novel indolyl derivatives have been reported to have potential anti-HIV-1 properties . Molecular docking studies have been performed to understand their interactions with the virus .
Antitubercular Activity
Certain derivatives of indole have been investigated for their in vitro antitubercular activity . These compounds have shown potential against Mycobacterium tuberculosis and Mycobacterium bovis .
Mechanism of Action
Target of Action
Isopropyl (3-formyl-1H-indol-1-YL)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have significant molecular and cellular effects
properties
IUPAC Name |
propan-2-yl 2-(3-formylindol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(2)18-14(17)8-15-7-11(9-16)12-5-3-4-6-13(12)15/h3-7,9-10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXVLFFTPXKKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359208 | |
Record name | ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl (3-formyl-1H-indol-1-YL)acetate | |
CAS RN |
708991-26-8 | |
Record name | ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.